molecular formula C14H13NO2 B101385 2-methoxy-N-phenylbenzamide CAS No. 6833-21-2

2-methoxy-N-phenylbenzamide

Cat. No. B101385
CAS RN: 6833-21-2
M. Wt: 227.26 g/mol
InChI Key: RZGWIZIPFZROQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-phenylbenzamide derivatives, including 2-methoxy-N-phenylbenzamide, have been synthesized and tested for their antiviral properties. A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The structure and absolute configuration of various 2-methoxy-N-phenylbenzamide derivatives have been studied, particularly focusing on the planarity and structural configurations influenced by different substituents. These studies utilize proton and carbon-13 NMR, X-ray crystallography, infrared, and ultraviolet-visible spectroscopy, and molecular modeling using density functional theory.


Chemical Reactions Analysis

Studies on the cyclopalladation of N-phenylbenzamides, including 2-methoxy derivatives, have led to the synthesis of bimetallic palladium (II) complexes. These complexes serve as effective precatalysts for oxidative cross-coupling, highlighting their potential in catalysis and material science. The N-arylation reaction of 2-amino-N-phenylbenzamide with phenyl boronic acid via Chan–Evans–Lam (CEL) type reaction has also been studied .


Physical And Chemical Properties Analysis

2-methoxy-N-phenylbenzamide is a white crystalline solid. It has a molecular weight of 227.26 g/mol.

Scientific Research Applications

Structural and Spectroscopic Analysis

  • Structural Properties : The structure and absolute configuration of various 2-methoxy-N-phenylbenzamide derivatives have been studied, particularly focusing on the planarity and structural configurations influenced by different substituents. These studies utilize proton and carbon-13 NMR, X-ray crystallography, infrared, and ultraviolet-visible spectroscopy, and molecular modeling using density functional theory. Such analyses are crucial for understanding the molecular interactions and reactivity potential in medicinal applications (Galal et al., 2018).

Pharmacological and Biological Activities

  • Antiviral Activity : N-phenylbenzamide derivatives, including 2-methoxy-N-phenylbenzamide, have been synthesized and tested for their antiviral properties, specifically against Enterovirus 71 (EV 71). These compounds have shown activity at low micromolar concentrations (Ji et al., 2013).
  • Corrosion Inhibition : 2-methoxy-N-phenylbenzamide derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. They demonstrate high inhibition efficiency, supported by electrochemical and computational studies, making them valuable in industrial applications (Mishra et al., 2018).

Material Science and Chemistry

  • Catalysis and Complex Formation : Studies on the cyclopalladation of N-phenylbenzamides, including 2-methoxy derivatives, have led to the synthesis of bimetallic palladium(II) complexes. These complexes serve as effective precatalysts for oxidative cross-coupling, highlighting their potential in catalysis and material science (Borduas et al., 2011).
  • Single Molecule Rectification : The structure-function relationships of N-phenylbenzamide derivatives in single molecule rectification have been explored. Computational and experimental studies suggest that methoxy-substituted derivatives enhance both conductance and rectification, useful in nanoelectronics and molecular electronics (Koenigsmann et al., 2016).

Antioxidant Properties

  • Antioxidant Capacity : A series of N-arylbenzamides with methoxy groups have been evaluated for their antioxidant capacity. Computational analysis alongside experimental assays has identified some derivatives as potent antioxidants, outperforming reference molecules like BHT (Perin et al., 2018).

Molecular Structure and Bonding

  • Gas-Phase Molecular Structures : The molecular structures of 2-methoxybenzamide and related compounds have been determined in the gas-phase using electron diffraction and quantum chemical calculations. This research provides insights into the intramolecular hydrogen bonding dynamics (Aarset et al., 2013).

Mechanism of Action

N-phenylbenzamide derivatives, including 2-methoxy-N-phenylbenzamide, have shown activity at low micromolar concentrations against Enterovirus 71 (EV 71). This suggests that these compounds may have potential therapeutic applications.

properties

IUPAC Name

2-methoxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGWIZIPFZROQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355065
Record name 2-methoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-phenylbenzamide

CAS RN

6833-21-2
Record name 2-methoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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